(±)-cis-p-Menthane-3,8-diol
(±)-cis-p-Menthane-3,8-diol
1beta,3alpha,4alpha-p-menthane-3,8-diol is a 1r,3t,4t-p-menthane-3,8-diol. It is an enantiomer of a 1alpha,3beta,4beta-p-menthane-3,8-diol.
Brand Name:
Vulcanchem
CAS No.:
3564-95-2
VCID:
VC0013438
InChI:
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m1/s1
SMILES:
CC1CCC(C(C1)O)C(C)(C)O
Molecular Formula:
C10H20O2
Molecular Weight:
172.26 g/mol
(±)-cis-p-Menthane-3,8-diol
CAS No.: 3564-95-2
Pheromone
VCID: VC0013438
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
Purity: >95%
CAS No. | 3564-95-2 |
---|---|
Product Name | (±)-cis-p-Menthane-3,8-diol |
Molecular Formula | C10H20O2 |
Molecular Weight | 172.26 g/mol |
IUPAC Name | (1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
Standard InChI | InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |
Standard InChIKey | LMXFTMYMHGYJEI-HLTSFMKQSA-N |
Isomeric SMILES | C[C@@H]1CC[C@H]([C@H](C1)O)C(C)(C)O |
SMILES | CC1CCC(C(C1)O)C(C)(C)O |
Canonical SMILES | CC1CCC(C(C1)O)C(C)(C)O |
Description | 1beta,3alpha,4alpha-p-menthane-3,8-diol is a 1r,3t,4t-p-menthane-3,8-diol. It is an enantiomer of a 1alpha,3beta,4beta-p-menthane-3,8-diol. |
Purity | >95% |
Synonyms | (1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol;cis-p-Menthane-3,8-Diol;; |
PubChem Compound | 9920491 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume